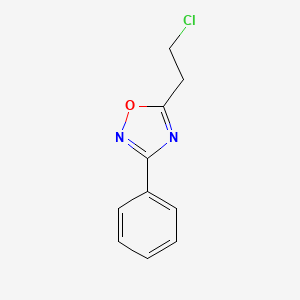

5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHULESLKHQPIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 2 Chloroethyl 3 Phenyl 1,2,4 Oxadiazole and Analogs

Established Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Ring Systems

The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, often serving as a bioisostere for amide and ester functionalities. ijpcsonline.com The construction of this five-membered ring is primarily achieved through two classical and highly versatile strategies: the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitrile oxides. chim.itresearchgate.net These methods offer different approaches to the assembly of the ring, classified as [4+1] and [3+2] cycloadditions, respectively, based on the number of atoms contributed by the precursors to the final heterocyclic ring. chim.it

Amidoxime-Based Cyclization Strategies

The most widely utilized and conventional method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step. ijpcsonline.com This pathway is considered a [4+1] approach, where four atoms (C-N-O-H) are provided by the amidoxime and one electrophilic carbon atom is supplied by the carboxylic acid derivative. chim.it

The reaction typically proceeds through the formation of an O-acylamidoxime intermediate, which can sometimes be isolated. chim.it This intermediate then undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring. A variety of acylating agents can be employed, including acyl chlorides, anhydrides, and esters. The choice of reagent and reaction conditions can be tailored to the specific substrates and desired outcome. For instance, room temperature synthesis has been achieved using superbase media like NaOH/DMSO or by activating carboxylic acids with reagents such as the Vilsmeier reagent. mdpi.comrjptonline.org

Below is a table summarizing various conditions reported for amidoxime-based cyclization strategies.

| Acylating Agent | Coupling Agent/Base | Solvent | Temperature | Ref. |

| Carboxylic Acid | EDC·HCl, Sodium Acetate | Ethanol | Reflux | nih.gov |

| Acyl Chloride | Pyridine (B92270) | Chloroform | Reflux | nih.gov |

| Carboxylic Acid Ester | NaOH | DMSO | Room Temp. | rjptonline.org |

| Carboxylic Acid | Vilsmeier Reagent, Et3N | CH2Cl2 | Room Temp. | mdpi.com |

| Dicarboxylic Anhydride | KOH | DMSO | Room Temp. | mdpi.com |

This table is representative of common methodologies and not exhaustive.

1,3-Dipolar Cycloaddition of Nitrile Oxides

An alternative and historically significant route to the 1,2,4-oxadiazole core is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.it In this reaction, the nitrile oxide acts as the three-atom component (C-N-O), while the nitrile provides the remaining two atoms (C-N).

Nitrile oxides are highly reactive intermediates and are typically generated in situ to prevent their rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides). rjptonline.org Common precursors for nitrile oxides include aldoximes, which can be oxidized, or α-nitroketones, which undergo dehydration. chim.it While versatile, this method can be limited by the low reactivity of the nitrile's carbon-nitrogen triple bond and the potential for side reactions. rjptonline.org To overcome these challenges, catalysts such as platinum(IV) complexes have been employed to facilitate the cycloaddition under milder conditions. rjptonline.org

One-Pot Synthetic Procedures for Oxadiazole Derivatives

To enhance efficiency, reduce waste, and simplify purification, several one-pot synthetic procedures have been developed for 1,2,4-oxadiazole derivatives. These methods circumvent the need to isolate intermediates, streamlining the synthetic process.

One such approach involves the base-mediated reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride without the need for an external oxidant. nih.gov In this sequence, the nitrile is first converted to an amidoxime, which then reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate. A second molecule of the aldehyde then acts as an oxidant to yield the final 1,2,4-oxadiazole. nih.gov Another prominent one-pot method involves the condensation of amidoximes and esters at room temperature in a NaOH/DMSO medium. rjptonline.org Furthermore, metal-free catalysts like graphene oxide (GO) have been shown to effectively promote the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and aldehydes, where GO acts as both a solid acid catalyst and an oxidizing agent. ijpcsonline.com

The following table highlights some one-pot synthetic strategies.

Table 2: Examples of One-Pot Methodologies for 1,2,4-Oxadiazole Synthesis| Reactants | Catalyst/Reagent | Key Features | Ref. |

|---|---|---|---|

| Nitrile, Aldehyde, Hydroxylamine·HCl | Base (e.g., K2CO3) | Aldehyde acts as both substrate and oxidant | nih.gov |

| Amidoxime, Aldehyde | Graphene Oxide (GO) | Metal-free, dual-role catalyst | ijpcsonline.com |

| Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | Room temperature, superbase conditions | rjptonline.org |

Specific Synthesis of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

The synthesis of the specifically substituted compound, 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, follows the well-established amidoxime-based cyclization pathway. This route involves the preparation of key precursors followed by their condensation and subsequent cyclization to form the target heterocycle.

Precursor Synthesis and Functional Group Transformations

The construction of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is logically achieved through the reaction of two primary precursors: benzamidoxime (B57231) and an acylating agent containing the 2-chloroethyl moiety, such as 3-chloropropionyl chloride.

Benzamidoxime Synthesis: This precursor is commonly prepared via the reaction of benzonitrile (B105546) with hydroxylamine. The reaction is typically carried out by heating a mixture of benzonitrile and hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate or triethylamine, in an alcoholic solvent. nih.govgoogle.com

3-Chloropropionyl Chloride Synthesis: This acylating agent is a versatile building block used in various chemical syntheses. nih.gov It can be produced from the reaction of acrylic acid with a chlorinating agent like thionyl chloride. nih.gov

The core transformation involves the acylation of benzamidoxime with 3-chloropropionyl chloride. This reaction forms an O-acylamidoxime intermediate, O-(3-chloropropionyl)benzamidoxime, which then undergoes thermal or base-induced cyclodehydration to yield the final product, 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole. This method is analogous to the reported synthesis of 5-chloromethyl-1,2,4-oxadiazoles from N-hydroxy benzamidines and chloroacetic acid. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole are highly dependent on the reaction conditions for the final acylation and cyclization step. Key parameters that are typically optimized for this class of reactions include the choice of solvent, the type and stoichiometry of the base, reaction temperature, and reaction time.

A systematic approach to optimization would involve screening these variables to minimize side reactions and maximize the conversion to the desired product. For example, the reaction could be performed as a one-pot procedure where the intermediate O-acylamidoxime is not isolated. Solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used. A mild base like pyridine or potassium carbonate is often added to neutralize the HCl generated during the acylation with the acyl chloride. nih.gov The cyclization can be promoted by heating the reaction mixture.

The following table illustrates a representative optimization study for the cyclization reaction between an amidoxime and an acyl chloride, based on common findings in the literature for analogous syntheses.

Table 3: Representative Optimization of Reaction Conditions for 1,2,4-Oxadiazole Formation

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | None | 25 | 12 | Low |

| 2 | Dichloromethane | K2CO3 (1.5) | 25 | 6 | Moderate |

| 3 | Pyridine | Pyridine (solvent) | 80 | 3 | High |

| 4 | Tetrahydrofuran | K2CO3 (1.5) | 65 (Reflux) | 4 | High |

| 5 | Dichloromethane | K2CO3 (1.5) | 40 (Reflux) | 4 | Good |

Note: The yields presented are qualitative (Low, Moderate, Good, High) and intended to illustrate general trends in reaction optimization for this type of transformation.

Synthesis of Closely Related Chloroalkyl-Substituted 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole ring typically involves the cyclization of an O-acylamidoxime intermediate. This intermediate is commonly formed from the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride. nih.govthieme-connect.de In the context of synthesizing 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, the key precursors are benzamidoxime and 3-chloropropionyl chloride.

Strategies for Introducing Halogenated Alkyl Moieties

The introduction of a halogenated alkyl moiety, such as a 2-chloroethyl group, at the C5 position of the 1,2,4-oxadiazole ring is primarily achieved by selecting an appropriate acylating agent. The most direct strategy involves the acylation of a suitable amidoxime with a chloro-functionalized acyl chloride. rjptonline.org

For the synthesis of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, the reaction pathway commences with the acylation of benzamidoxime with 3-chloropropionyl chloride. This reaction yields the key intermediate, O-(3-chloropropionyl)benzamidoxime. Subsequent intramolecular cyclodehydration of this intermediate leads to the formation of the desired 1,2,4-oxadiazole ring.

This strategy is adaptable for creating a variety of 5-(chloroalkyl)-substituted 1,2,4-oxadiazoles. For instance, the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) is accomplished by reacting benzamidoxime with chloroacetyl chloride. rjptonline.org This highlights the modularity of this synthetic approach, where the length of the chloroalkyl chain can be readily modified by choosing the corresponding acyl chloride.

The general reaction can be summarized as follows:

Alternative, though less direct, strategies could involve the post-synthetic modification of a pre-formed 1,2,4-oxadiazole. For example, a 5-(2-hydroxyethyl)-3-phenyl-1,2,4-oxadiazole could potentially be converted to the target chloro-derivative using a suitable chlorinating agent. However, the direct cyclization approach is generally more efficient and widely employed.

Comparative Analysis of Synthetic Efficiencies

The efficiency of synthesizing 5-(chloroalkyl)-substituted 1,2,4-oxadiazoles is influenced by several factors, including the reaction conditions for both the initial acylation and the subsequent cyclization steps. The cyclization of the O-acylamidoxime intermediate is often the critical, yield-determining step.

Historically, this cyclization was often carried out under thermal conditions, requiring high temperatures and sometimes resulting in moderate yields. thieme-connect.de More contemporary methods have introduced the use of dehydrating agents or catalysts to facilitate the ring closure under milder conditions, leading to improved yields and shorter reaction times.

The table below provides a comparative overview of different synthetic approaches for analogous 1,2,4-oxadiazole syntheses, highlighting the impact of reaction conditions on yield and reaction time.

| Method | Typical Reagents/Conditions | Advantages | Disadvantages | Reported Yields (for analogs) |

|---|---|---|---|---|

| Thermal Cyclization | Heating the O-acylamidoxime in a high-boiling solvent (e.g., xylene) | Simple procedure | High temperatures, potentially longer reaction times, moderate yields | Variable, often moderate |

| Base-Catalyzed Cyclization | Refluxing with a base (e.g., pyridine) | Milder than purely thermal methods | Base may need to be removed during workup | Good |

| TBAF-Catalyzed Cyclization | TBAF in THF at room temperature | Mild conditions, shorter reaction times | Cost of TBAF | Good to excellent rjptonline.org |

| One-Pot Synthesis (NaOH/DMSO) | Amidoxime and ester in NaOH/DMSO at room temperature | Procedural simplicity, no intermediate isolation | Can have long reaction times, substrate limitations | Poor to excellent nih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation, often with a catalyst | Significantly reduced reaction times | Requires specialized equipment | Good to excellent nih.gov |

Mechanistic Investigations of 1,2,4-Oxadiazole Formation

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride proceeds through a well-established, yet nuanced, mechanistic pathway.

Elucidation of Reaction Intermediates

The primary and most crucial intermediate in this reaction sequence is the O-acylamidoxime . This species is formed in the initial step where the nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the acyl chloride. For the synthesis of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, this intermediate is O-(3-chloropropionyl)benzamidoxime .

The formation of this intermediate can be represented as:

In many synthetic protocols, this O-acylamidoxime intermediate is stable enough to be isolated and characterized before proceeding to the cyclization step. nih.gov

The subsequent step is the intramolecular cyclodehydration of the O-acylamidoxime. This is believed to proceed via a concerted mechanism or a stepwise process involving a tetrahedral intermediate. The driving force for this ring closure is the formation of the stable, aromatic 1,2,4-oxadiazole ring.

While the O-acylamidoxime is the key isolable intermediate, other transient species are likely involved, particularly in the transition state of the cyclization step. Computational studies on related systems can provide further insight into the precise nature of these transient structures.

Kinetic and Thermodynamic Considerations

The formation of the 1,2,4-oxadiazole ring is generally a thermodynamically favorable process due to the formation of a stable aromatic heterocycle. However, the rate of the reaction (kinetics) can be significantly influenced by the reaction conditions.

The initial acylation step is typically fast, especially when using a reactive acyl chloride. The rate-determining step is often the subsequent cyclization of the O-acylamidoxime intermediate. Under purely thermal conditions, a significant activation energy barrier must be overcome for the cyclization to occur, necessitating high temperatures.

The use of catalysts, such as bases or fluoride (B91410) ions (from TBAF), can lower this activation energy, thereby increasing the reaction rate and allowing the cyclization to proceed under milder, kinetically more favorable conditions.

In some complex reactions involving multiple possible cyclization pathways, the principles of kinetic versus thermodynamic control can dictate the final product distribution. For the formation of a single, stable aromatic product like a 1,2,4-oxadiazole from a pre-formed O-acylamidoxime, the reaction is generally under thermodynamic control, leading to the most stable heterocyclic product. However, achieving this thermodynamically favored product in a reasonable timeframe and with high yield often requires conditions that also favor the reaction kinetics. The development of modern synthetic methods has focused on finding this optimal balance.

Chemical Reactivity and Derivatization Strategies of 5 2 Chloroethyl 3 Phenyl 1,2,4 Oxadiazole

Stability and Aromaticity Considerations of the 1,2,4-Oxadiazole (B8745197) Ring

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle, but it exhibits a relatively low degree of aromaticity compared to other heterocycles like its 1,3,4-isomer. chim.itosi.lvpsu.eduresearchgate.net This reduced aromatic character is a consequence of the presence of the weak N-O bond, which introduces a point of instability within the ring. osi.lvresearchgate.net The N(3) atom in the ring acts as a nucleophilic center, while the carbon atoms, C(3) and C(5), are electrophilic. chim.it

Several key factors contribute to the reactivity of the 1,2,4-oxadiazole nucleus:

Low Aromaticity : The diminished aromatic stabilization energy makes the ring more susceptible to reactions that involve ring-opening. chim.itpsu.eduresearchgate.net

Labile N-O Bond : The inherent weakness of the nitrogen-oxygen single bond (O(1)-N(2)) makes it prone to cleavage under thermal or photochemical conditions, initiating a cascade of rearrangement reactions. osi.lvpsu.edu

Electrophilic Centers : The carbon atoms at positions 3 and 5 are electrophilic, making them targets for nucleophilic attack. chim.it The N(2) atom is also considered electrophilic, particularly in intramolecular reactions. chim.itpsu.edu

Computational studies investigating the stability of oxadiazole isomers have shown that the 1,3,4-oxadiazole (B1194373) ring is more stable than the 1,2,4-oxadiazole ring. scirp.org This difference in stability is a significant driving force for the observed rearrangement reactions, where the 1,2,4-oxadiazole scaffold transforms into a more thermodynamically stable heterocyclic system. chim.itosi.lv For the specific compound 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, these inherent properties of the oxadiazole core are the primary determinants of its chemical reactivity.

Table 1: Key Reactivity Features of the 1,2,4-Oxadiazole Ring

| Feature | Description | Consequence |

|---|---|---|

| Aromaticity | Low aromatic stabilization index. psu.edu | High tendency to rearrange into more stable heterocyclic systems. osi.lvpsu.edu |

| Key Bonds | Weak, cleavable O(1)-N(2) bond. chim.itosi.lv | Serves as the initiation point for thermal and photoinduced rearrangements. chim.it |

| Reactive Sites | Nucleophilic N(3); Electrophilic C(3), C(5), and N(2). chim.it | Susceptibility to various intramolecular and intermolecular reactions. chim.it |

| Relative Stability | Less stable than the isomeric 1,3,4-oxadiazole. scirp.org | Provides a thermodynamic driving force for isomerization reactions. chim.it |

Rearrangement Reactions of the 1,2,4-Oxadiazole Nucleus

The low aromaticity and the presence of the labile N-O bond make the 1,2,4-oxadiazole ring an ideal substrate for a variety of rearrangement reactions. chim.itosi.lv These transformations are valuable synthetic tools, allowing for the conversion of the 1,2,4-oxadiazole scaffold into a diverse range of other heterocyclic structures. These reactions can be initiated either thermally or photochemically.

The outcome of the Boulton-Katritzky rearrangement is highly dependent on the nature of the side chain attached to the C(3) position of the oxadiazole. chim.it In the case of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, the phenyl group at C(3) does not possess the necessary side-chain structure to undergo a typical BKR. However, derivatization of the phenyl ring to introduce a suitable nucleophilic side chain could enable this rearrangement. Studies on various 3-substituted 1,2,4-oxadiazoles have demonstrated the versatility of this reaction. chim.itnih.gov

Table 2: Products of Boulton-Katritzky Rearrangement Based on Side-Chain Sequence

| Side-Chain Sequence at C(3) | Nucleophilic Atom (Z) | Resulting Heterocycle | Reference |

|---|---|---|---|

| C-N-N | Terminal Nitrogen | 1,2,3-Triazole | chim.it |

| N-N-C or N-C-N | Terminal Nitrogen or Carbon | 1,2,4-Triazole | chim.it |

| N-C-C or C-N-C | Terminal Nitrogen or Carbon | Imidazole | chim.it |

| C-C-O | Oxygen | Isoxazoline | chim.it |

In addition to thermal activation, the 1,2,4-oxadiazole ring is susceptible to rearrangements induced by ultraviolet irradiation. chim.it Photochemical reactions also typically initiate with the cleavage of the weak O-N bond, leading to the formation of highly reactive open-chain intermediates which can be zwitterionic, bi-radical, or nitrene-like in character. chim.it These intermediates then undergo subsequent cyclization and rearrangement steps to yield a variety of products. For 3-amino- and 3-N-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, several competitive photoinduced pathways have been identified through DFT calculations and experimental studies. acs.orgnih.gov

One major photoinduced pathway is the ring contraction–ring expansion (RCRE) route. acs.orgnih.gov This mechanism has been observed in the irradiation of 3-amino-1,2,4-oxadiazoles. chim.it The process is believed to involve the initial cleavage of the O-N bond, followed by the contraction of the ring and subsequent expansion to form a more stable 1,3,4-oxadiazole isomer. chim.itresearchgate.net This pathway provides a synthetic route to 1,3,4-oxadiazole derivatives from their 1,2,4-oxadiazole precursors. chim.it

A second competitive photochemical route is the internal cyclization–isomerization (ICI) pathway. acs.orgnih.gov This rearrangement allows for the conversion of a 1,2,4-oxadiazole into its regioisomer. chim.it The ICI mechanism, like the RCRE route, proceeds from the excited state of the molecule following photo-induction. chim.itresearchgate.net The competition between the RCRE and ICI pathways can be influenced by the substituents on the oxadiazole ring and the reaction conditions. researchgate.net

A third potential photoinduced rearrangement has been described as the C(3)–N(2) migration–nucleophilic attack–cyclization (MNAC) pathway. acs.orgnih.gov This mechanism is distinct from the thermal MNAC reaction observed in 3-acylamino-1,2,4-oxadiazoles. chim.it In the photochemical context, this pathway is another possible fate for the excited-state intermediate, competing with the RCRE and ICI routes. acs.orgnih.govresearchgate.net The selectivity among these three photochemical pathways (RCRE, ICI, and MNAC) is dependent on factors such as the substitution pattern on the amino group at the C(3) position and the relative stability of the various intermediates and transition states involved in the thermally driven portion of the reaction. acs.orgnih.gov

Table 3: Summary of Photoinduced Rearrangement Pathways of Substituted 1,2,4-Oxadiazoles

| Pathway Name | Abbreviation | General Outcome | Mechanistic Feature |

|---|---|---|---|

| Ring Contraction–Ring Expansion | RCRE | Isomerization to 1,3,4-Oxadiazole | Involves contraction of the initial ring followed by expansion. chim.itacs.org |

| Internal Cyclization–Isomerization | ICI | Formation of a regioisomeric 1,2,4-Oxadiazole | Proceeds via an internal cyclization intermediate. chim.itacs.org |

| Migration–Nucleophilic Attack–Cyclization | MNAC | Varies | Involves migration of the C(3) substituent to N(2). acs.orgnih.gov |

Nucleophile-Induced Rearrangements (e.g., ANRORC)

The 1,2,4-oxadiazole ring, characterized by a relatively weak O–N bond and low aromaticity, is prone to rearrangements into more stable heterocyclic systems, particularly when treated with nucleophiles. osi.lv One of the most significant of these transformations is the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. osi.lvwikipedia.org This pathway is a powerful tool for converting 1,2,4-oxadiazoles into different heterocyclic structures.

The ANRORC mechanism is typically initiated by the nucleophilic attack at an electrophilic carbon atom of the heterocyclic ring. wikipedia.org For 5-substituted 1,2,4-oxadiazoles like 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, the C5 position is a primary site for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. researchgate.netnih.gov

The general sequence of the ANRORC mechanism is as follows:

Addition of the Nucleophile: A bidentate nucleophile, such as hydrazine (B178648) or a substituted hydrazine, attacks the electrophilic C5 carbon of the 1,2,4-oxadiazole ring. researchgate.netnih.gov This leads to the formation of a tetrahedral intermediate.

Ring Opening: The unstable intermediate undergoes cleavage of the weak N2-O1 bond, resulting in an open-chain intermediate. wikipedia.orgresearchgate.net

Ring Closure: The second nucleophilic site of the bidentate reagent, now part of the open-chain intermediate, attacks an electrophilic center within the molecule. This intramolecular cyclization leads to the formation of a new, often more stable, heterocyclic ring. wikipedia.orgnih.gov

For instance, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine has been shown to proceed via the ANRORC pathway, where the hydrazine initially attacks the C5 position, leading to ring opening and subsequent closure to form new triazole derivatives. researchgate.netnih.gov While specific studies on 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole are not detailed in the reviewed literature, its structural similarity suggests it would be susceptible to similar ANRORC-type rearrangements when treated with appropriate bidentate nucleophiles.

Chemical Modifications of the 2-Chloroethyl Side Chain

The 2-chloroethyl group at the C5 position is a key functional handle for derivatization. As a primary alkyl chloride, it is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the attachment of the molecule to larger scaffolds.

The carbon atom bonded to the chlorine in the ethyl side chain is electrophilic and is susceptible to attack by a wide range of nucleophiles, proceeding through a classic SN2 mechanism. This reaction allows for the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond. The versatility of this reaction makes it a cornerstone for creating libraries of derivatives based on the 3-phenyl-1,2,4-oxadiazole (B2793662) core.

Common nucleophiles that can be employed include:

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates can be used to form ethers and esters.

Nitrogen Nucleophiles: Ammonia (B1221849), primary and secondary amines, and azides react to form primary, secondary, and tertiary amines, and alkyl azides, respectively.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are used to introduce thiol groups or their protected equivalents.

Carbon Nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds, extending the side chain.

The following table details representative nucleophilic substitution reactions on the 2-chloroethyl side chain.

| Nucleophile (Nu-H) | Reagent | Product Structure | Product Name |

| Water | H₂O or OH⁻ | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanol | |

| Ammonia | NH₃ | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

| Diethylamine | (CH₃CH₂)₂NH | N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

| Sodium Azide | NaN₃ | 5-(2-Azidoethyl)-3-phenyl-1,2,4-oxadiazole | |

| Sodium Methoxide | NaOCH₃ | 5-(2-Methoxyethyl)-3-phenyl-1,2,4-oxadiazole | |

| Sodium Thiophenoxide | NaSPh | 3-Phenyl-5-(2-(phenylthio)ethyl)-1,2,4-oxadiazole | |

| Sodium Cyanide | NaCN | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanenitrile |

Note: The product structures are illustrative representations of the resulting compounds from the described reactions.

The primary products of nucleophilic substitution can be further modified, allowing for the elaboration of the side chain into a variety of other functional groups. This multi-step approach significantly broadens the synthetic utility of the parent compound.

Synthesis of Alcohols (Hydroxyl Group): The direct substitution with hydroxide (B78521) ions or hydrolysis of the chloride provides the corresponding alcohol, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanol. This alcohol can then be oxidized to an aldehyde or a carboxylic acid, or used in esterification or etherification reactions.

Synthesis of Amines (Amine Group): Reaction with ammonia yields the primary amine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine. A more controlled method is the Gabriel synthesis, which involves reacting the chloroethyl compound with potassium phthalimide (B116566) followed by hydrolysis to avoid over-alkylation. The resulting primary amine is a valuable precursor for amide synthesis or further alkylation.

Synthesis of Thiols (Thiol Group): The thiol, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanethiol, can be prepared by reacting the chloroethyl derivative with sodium hydrosulfide (B80085) (NaSH). An alternative route involves reaction with thiourea to form a thiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. The thiol group can be further derivatized to form thioethers or disulfides.

The electrophilic nature of the 2-chloroethyl side chain makes 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole a suitable candidate for immobilization on solid supports or conjugation to biomolecules.

Attachment to Polymeric Supports: For applications in solid-phase organic synthesis or as scavengers, the molecule can be tethered to a polymer resin. This is typically achieved by reacting it with a resin functionalized with nucleophilic groups, such as an aminomethyl-polystyrene resin. The nucleophilic amine on the resin displaces the chloride, forming a stable covalent bond and immobilizing the oxadiazole scaffold. The use of polymer-supported reagents is a known strategy for the efficient synthesis of 1,2,4-oxadiazoles. acs.org

Bioconjugation: The chloroethyl group can act as an alkylating agent for nucleophilic residues on biomolecules like proteins. For example, it can react with the side chains of lysine (B10760008) (ε-amino group) or cysteine (thiol group) residues. This covalent modification allows for the labeling of proteins or the development of targeted therapeutics where the oxadiazole moiety acts as a pharmacophore or a linker.

Functionalization of the Phenyl Substituent

The phenyl ring at the C3 position of the oxadiazole core can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the molecule's electronic, steric, and physicochemical properties.

The 1,2,4-oxadiazole ring generally acts as an electron-withdrawing group, deactivating the attached phenyl ring towards electrophilic attack. rjptonline.org This deactivating effect means that harsher reaction conditions are typically required compared to the substitution of benzene (B151609) itself. According to the principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position. wikipedia.org

Studies on the nitration of related 2,5-diphenyl-1,3,4-oxadiazoles have shown that the directive effect can be complex and condition-dependent. rsc.orgrsc.org Nitration in mixed acids tends to favor meta-substitution, which occurs on the protonated, more deactivated heterocyclic species. rsc.org Conversely, nitration with nitric acid alone can yield significant amounts of the para-isomer, suggesting the reaction occurs on the unprotonated, less deactivated free base. rsc.orgrsc.org For the 3-phenyl-1,2,4-oxadiazole system, meta-substitution is the generally expected outcome under standard acidic conditions.

The table below summarizes common electrophilic aromatic substitution reactions that could be applied to the phenyl ring.

| Reaction | Reagents | Electrophile (E⁺) | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-(2-Chloroethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 5-(2-Chloroethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(5-(2-Chloroethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 1-(3-(5-(2-Chloroethyl)-1,2,4-oxadiazol-3-yl)phenyl)ethan-1-one |

Note: Friedel-Crafts alkylation is often less successful on strongly deactivated rings and is prone to rearrangements, making acylation a more reliable method.

Computational and Theoretical Investigations of 5 2 Chloroethyl 3 Phenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the intrinsic properties of the molecule. mdpi.com These methods provide a detailed picture of electron distribution, molecular orbital energies, and conformational stability.

Electronic Structure Analysis and Molecular Orbitals

The 1,2,4-oxadiazole (B8745197) ring is an electron-poor, five-membered heterocycle with aromatic character. rjptonline.orgnih.gov Its electronic nature is influenced by the presence of one oxygen and two nitrogen atoms, which imparts a significant electron-withdrawing effect. rjptonline.org The electronic structure of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is characterized by the interplay between the phenyl ring at the C3 position and the chloroethyl group at the C5 position.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. For related 1,2,4-oxadiazole derivatives, DFT studies have shown that the HOMO is often localized on the phenyl ring, while the LUMO is distributed across the oxadiazole ring. mdpi.com This distribution suggests that the phenyl ring is the likely site for electrophilic attack, whereas the oxadiazole core is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Reactivity Predictions and Reaction Path Analysis

The chemical reactivity of the 1,2,4-oxadiazole ring is well-documented. psu.edu The ring system exhibits specific sites prone to chemical reactions:

Electrophilic Centers: The C3 and C5 carbon atoms of the oxadiazole ring are electrophilic. psu.edu The C5 position, in particular, is enhanced in its electrophilicity by electron-withdrawing substituents. psu.edu In 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, both positions are susceptible to nucleophilic attack, which can lead to ring-opening rearrangements.

Nucleophilic Center: The nitrogen atom at the N4 position is considered the primary nucleophilic and basic site on the ring. psu.edu

Side-Chain Reactivity: The 2-chloroethyl group at the C5 position represents a key reactive site. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions.

Quantum chemical modeling can be used to simulate reaction pathways, such as the acylation of amidoximes to form the oxadiazole ring, by calculating the energies of reactants, transition states, and products. chemintech.ru For 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, theoretical analysis would be valuable in predicting the outcomes of its reactions with various nucleophiles.

Conformational Analysis and Energetics

The three-dimensional structure of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is not rigid. Rotations can occur around the single bonds connecting the phenyl ring to C3 and the chloroethyl group to C5. Conformational analysis using quantum chemical methods helps identify the most stable spatial arrangement (conformer) of the molecule by calculating the potential energy surface as a function of these rotational angles.

For similar 3,5-disubstituted 1,2,4-oxadiazoles, calculations have been performed to determine the optimal geometry and thermodynamic parameters. Such studies for 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole would reveal the preferred orientation of the phenyl and chloroethyl substituents relative to the central oxadiazole ring, which is crucial for understanding its interaction with biological macromolecules.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein (receptor). These simulations are instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Prediction of Ligand-Target Binding Modes and Affinities

While specific docking studies for 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole are not widely available, research on structurally similar compounds provides valuable predictive information. For instance, derivatives like 5-(chloromethyl)-3-(substituted-phenyl)-1,2,4-oxadiazole have been investigated as potential nematicides targeting the acetylcholine (B1216132) receptor (AChE). mdpi.com

Docking simulations of these analogs into the AChE active site revealed that the molecule adopts a conformation allowing for favorable interactions with key amino acid residues. mdpi.com The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the stability of the ligand-protein complex. Lower binding energy values typically indicate a more potent inhibitor. The binding affinities of various oxadiazole derivatives against different biological targets have been reported, demonstrating the versatility of this scaffold. mdpi.commdpi.commdpi.com

| Compound Class | Target Protein | Binding Affinity / Docking Score (kcal/mol) |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) Derivatives | VEGFR2 | -11.19 to -11.69 |

| 1,3,4-Oxadiazole Derivatives | EGFR | -7.41 to -8.18 |

| 1,3,4-Oxadiazole Derivatives | Tubulin | -8.03 |

| 1,3,4-Oxadiazole Derivatives | DNA Gyrase | -5.88 to -6.42 |

| 1,3,4-Oxadiazole Derivatives | α-Glucosidase | -7.9 to -9.2 |

Identification of Key Interacting Residues and Motifs

The analysis of docked poses identifies the specific amino acid residues and the types of non-covalent interactions that stabilize the ligand in the binding pocket. For a close analog of the target compound docked with AChE, several key interactions were identified. mdpi.com

Pi-Pi Stacking: The phenyl ring and the 1,2,4-oxadiazole ring were found to form Pi-Pi stacking interactions with the aromatic residues TRP-84 and PHE-330 in the AChE active site. mdpi.com This type of interaction is common for aromatic and heteroaromatic systems and contributes significantly to binding. mdpi.com

Hydrogen Bonding: The halogen atom (chlorine) of the side chain was predicted to form hydrogen bonds with residues such as GLY-118 and TYR-334. mdpi.com

Hydrophobic Interactions: The ligand also engages in hydrophobic interactions with nonpolar residues within the binding cavity, further stabilizing the complex. mdpi.com

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide the design of new analogs with improved binding affinity and selectivity.

| Interaction Type | Key Interacting Residues (in AChE for Analog) |

|---|---|

| Pi-Pi Stacking | TRP-84, PHE-330 |

| Hydrogen Bonding | GLY-118, TYR-334 |

| Hydrophobic Interactions | General nonpolar residues in the active site |

Virtual Screening and Hit Identification

Virtual screening has become a cornerstone in modern drug discovery for identifying promising lead compounds from large chemical libraries. For the 1,2,4-oxadiazole scaffold, this technique has been successfully employed to identify inhibitors for various biological targets. The process typically involves docking a library of compounds into the active site of a target protein to predict binding affinity and mode.

Researchers have utilized structure-based and ligand-based in silico approaches to identify 1,2,4-oxadiazole derivatives as potent inhibitors for targets such as the human 20S proteasome, which is relevant in anti-cancer studies. nih.gov Similarly, virtual screening of 1,2,4-oxadiazole libraries has led to the identification of inhibitors for Sortase A (SrtA), an enzyme crucial for Gram-positive bacteria, highlighting the potential of this chemical class in developing new antibiotics. nih.gov In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, virtual screening of approximately 1500 1,2,4-oxadiazole derivatives was used to shortlist promising candidates for further study. tandfonline.com

These studies demonstrate a validated strategy where a compound like 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole could be computationally screened against various validated therapeutic targets. The goal is to identify potential "hits"—molecules that exhibit a high predicted binding affinity and favorable interactions with the target protein, warranting their synthesis and experimental validation. nih.govtandfonline.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For drug candidates like 1,2,4-oxadiazole derivatives, MD simulations provide critical insights into the stability of the ligand-protein complex and the dynamic nature of their interactions.

Analysis of Ligand-Protein Complex Stability

A key application of MD simulations is to assess the stability of a ligand once it is bound to its protein target. This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable, low RMSD value suggests that the ligand remains securely in the binding pocket without significant conformational changes.

In a study involving 1,2,4-oxadiazole derivatives as EGFR inhibitors, MD simulations were performed for 20 nanoseconds. nih.gov The results showed that the most active compound formed a stable complex with the protein, as evidenced by low RMSD and Root Mean Square Fluctuation (RMSF) values. tandfonline.com Similarly, MD simulations of a 1,2,4-oxadiazole derivative (Ox1) bound to the Leishmania infantum CYP51 enzyme showed that the compound did not undergo abrupt structural changes over a 100 ns simulation, indicating a stable binding mode. mdpi.com This type of analysis is crucial for validating the results of initial docking studies and confirming that the predicted binding pose is maintained over time. nih.govmdpi.com

Table 1: Illustrative MD Simulation Stability Metrics for a 1,2,4-Oxadiazole Derivative

| Parameter | Description | Typical Finding for Stable Complex |

|---|---|---|

| RMSD (Protein Backbone) | Measures the average deviation of protein backbone atoms from a reference structure over time. | Low and converged value (e.g., < 0.3 nm), indicating the protein maintains its overall fold. tandfonline.com |

| RMSD (Ligand) | Measures the average deviation of the ligand's atoms from its initial docked pose. | Low value, indicating the ligand does not diffuse out of the binding pocket. mdpi.com |

| RMSF (Per Residue) | Measures the fluctuation of individual amino acid residues around their average position. | Higher fluctuations in loop regions, lower in stable secondary structures like helices and sheets. tandfonline.com |

Conformational Changes and Dynamic Interactions

MD simulations also allow for a detailed examination of the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov These interactions are not static; they can form, break, and change in strength over the course of the simulation.

For 1,2,4-oxadiazole-based EGFR inhibitors, simulations revealed that the most potent compounds maintained key hydrogen bonds with the protein for a longer duration, contributing to their stable binding. tandfonline.com The analysis of the simulation trajectory can identify crucial amino acid residues that are key to the binding and activity of the compound. This information is invaluable for guiding the rational design of new analogs with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed using a "training set" of compounds for which the biological activity is known. For 1,2,4-oxadiazole derivatives, both 2D and 3D-QSAR models have been successfully developed for activities such as anticancer and antimicrobial effects. nih.govresearchgate.netmdpi.com

For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors resulted in a statistically significant model with high predictive potential (R² = 0.9235). nih.gov Another study on 1,2,4-oxadiazoles as caspase-3 activators for cancer treatment also yielded a reliable QSAR model with good internal (q² = 0.610) and external (pred_r² = 0.553) predictive ability. mdpi.com

These models, once validated, can be used to predict the activity of new, untested compounds, such as 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources. researchgate.netmdpi.com

Identification of Physicochemical Descriptors Influencing Activity

A significant outcome of QSAR studies is the identification of key molecular descriptors that influence biological activity. These descriptors can be steric (related to the size and shape of the molecule), electronic (related to the distribution of charge), or hydrophobic (related to the molecule's affinity for nonpolar environments).

Table 2: Examples of Physicochemical Descriptors Used in QSAR Models for 1,2,4-Oxadiazoles

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Electrostatic Field | Indicates regions where electropositive or electronegative potential is favorable for activity. nih.gov |

| Steric | Steric Field (CoMFA) | Shows where bulky or less bulky substituents are required to increase biological activity. nih.gov |

| Hydrophobic | Hydrophobic Field | Identifies regions where hydrophobic (nonpolar) characteristics enhance binding and activity. nih.gov |

| Topological | chiV3Cluster | A numerical value derived from the molecule's graph, relating to its branching and connectivity. nih.gov |

In Silico ADME Prediction and Lead Optimization Strategies

Comprehensive in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction data and detailed lead optimization strategies specifically for 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole are not available in the current body of scientific literature. While the broader class of oxadiazole derivatives has been the subject of numerous computational studies, the specific chloroethyl-substituted phenyl-1,2,4-oxadiazole has not been individually characterized in published research.

Generally, in silico ADME predictions for novel compounds are performed using a variety of computational models. These models estimate key pharmacokinetic parameters based on the molecule's structure. The predictions typically include, but are not limited to, parameters such as:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.

Excretion: Prediction of clearance and half-life.

Toxicity: Early assessment of potential toxicological risks (e.g., mutagenicity, carcinogenicity, cardiotoxicity).

Without experimental or computational data for 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, a specific data table for its ADME properties cannot be generated.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound. This process is typically guided by structure-activity relationship (SAR) studies and computational modeling. For a hypothetical lead optimization campaign involving 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, general strategies would involve:

Bioisosteric Replacement: Modification of the chloroethyl group or the phenyl ring with other functional groups to improve efficacy, selectivity, or metabolic stability.

Structure-Based Drug Design: If a biological target is known, computational docking and molecular dynamics simulations would be employed to design analogs with improved binding affinity and interaction profiles.

Pharmacophore Modeling: Developing a model of the essential structural features required for biological activity to guide the design of new derivatives.

However, in the absence of any reported biological activity or computational studies for 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, any proposed optimization strategies would be purely speculative.

Future Research and Opportunities for 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

The unique structural features of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, combining a phenyl ring, a 1,2,4-oxadiazole core, and a reactive chloroethyl group, position it as a versatile scaffold for future scientific exploration. The following sections outline promising directions for research and development stemming from this core structure.

Q & A

Q. What are the standard synthetic routes for 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions using precursors such as 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, followed by nucleophilic substitution. Key steps include:

- Step 1 : Preparation of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole from substituted amidoximes and chloroacetyl chloride under reflux conditions (yield: ~80%) .

- Step 2 : Reaction with ethanolamine or similar nucleophiles to introduce the 2-chloroethyl group. Characterization involves 1H NMR (e.g., δ 4.75 ppm for -CH2Cl), IR (C-O-C stretch at ~1618 cm⁻¹), and mass spectrometry (e.g., [M+H]+ m/z 209) .

Q. How is crystallographic data for 1,2,4-oxadiazole derivatives obtained and refined?

Single-crystal X-ray diffraction using instruments like the Bruker SMART diffractometer is standard. Data refinement employs SHELX software (e.g., SHELXL-97 for structure solution and SHELXTL for visualization). For example, planar arrangements of the oxadiazole ring and substituents (e.g., dihedral angles >80°) are resolved using these tools .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.4–8.1 ppm) and oxadiazole carbons (C3: ~167 ppm; C5: ~175 ppm) .

- IR Spectroscopy : Absorbances for C=N (1528 cm⁻¹) and C-O-C (1618 cm⁻¹) confirm the oxadiazole core .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., [M+H]+ with <2 ppm error) .

Advanced Research Questions

Q. How do substituent positions (3- vs. 5-phenyl) influence photophysical properties in oxadiazoles?

Substituents at the 5-position (e.g., 5-(2-hydroxyphenyl)) enable excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence. In contrast, 3-phenyl derivatives exhibit only normal emission due to restricted coplanarity. Computational studies (DFT) reveal charge redistribution and tautomeric stability differences .

Q. What strategies resolve contradictions in biological activity data for oxadiazole derivatives?

Discrepancies in cytotoxicity or antioxidant activity often arise from:

- Solubility issues : Use co-solvents (e.g., DMSO:PBS mixtures) to improve bioavailability.

- Assay interference : Control for oxadiazole reactivity with thiol-containing assay reagents (e.g., MTT).

- Structural analogs : Compare with 5-(4-fluoro-3-nitrophenyl) derivatives to isolate electronic effects .

Q. How are computational methods (e.g., DFT) applied to study protonation sites in 1,2,4-oxadiazoles?

Protonation at N4 is thermodynamically favored (ΔG ≈ -15 kcal/mol) over N2 due to higher orbital contribution to LUMO. Global electrophilicity indices (ω) and charge distribution maps (e.g., NPA analysis) validate experimental pKa trends .

Q. What are the challenges in designing 1,2,4-oxadiazole-based macrocycles, and how are they addressed?

Macrocyclization via 5-(chloromethyl) intermediates often suffers from low yields due to steric hindrance. Strategies include:

- High-dilution conditions : Minimize oligomerization.

- Crown ether templates : Use dibenzodioxadiazacrowns to pre-organize reactants .

Methodological Tables

Table 1 : Key NMR Data for 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole Analogs

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H | 7.4–8.1 | m | |

| -CH2Cl | 4.75 | s | |

| Oxadiazole C3 | 167.0 | - |

Table 2 : SHELX Refinement Parameters for Oxadiazole Crystals

| Parameter | Value | Reference |

|---|---|---|

| Space group | P 1 | |

| R-factor | 0.052 | |

| Dihedral angle (°) | 80.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.